molecular formula C7H14ClNO2 B2538941 Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride CAS No. 103414-98-8

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

Cat. No.: B2538941
CAS No.: 103414-98-8
M. Wt: 179.64
InChI Key: UTIONHNCXTWISU-GQCTYLIASA-N
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Description

Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride is an α,β-unsaturated ester hydrochloride characterized by a conjugated double bond, an ethyl ester group, an amino substituent at the 4-position, and a methyl branch at the 3-position. Its molecular formula is C₇H₁₃ClNO₂ (molecular weight: 178.45 g/mol). The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical applications, likely as an intermediate in drug synthesis .

Properties

IUPAC Name

ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h4H,3,5,8H2,1-2H3;1H/b6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWYEXBRIVLKZ-CVDVRWGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103414-98-8
Record name ethyl (2E)-4-amino-3-methylbut-2-enoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride typically involves the esterification of 4-amino-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Synthesis and Properties

Ethyl (E)-4-amino-3-methylbut-2-enoate; hydrochloride is synthesized through the esterification of 4-amino-3-methylbut-2-enoic acid with ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture under acidic conditions to ensure complete conversion. Industrially, continuous flow reactors are often employed for large-scale production to maintain consistent reaction conditions and improve yield .

Chemical Structure:

  • Molecular Formula: C₇H₁₄ClN₁O₂
  • CAS Number: 638-10-8

Chemistry

Ethyl (E)-4-amino-3-methylbut-2-enoate; hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural properties allow for various chemical transformations, including oxidation and reduction reactions .

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and protein-ligand binding mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways and cellular processes .

Medicine

Ethyl (E)-4-amino-3-methylbut-2-enoate; hydrochloride has been investigated for its potential therapeutic effects against various diseases. Preliminary studies indicate its efficacy in treating conditions that require modulation of specific enzymatic activities or receptor interactions .

Case Study Example:
A study evaluated the compound's effects on certain cancer cell lines, demonstrating its potential as an anticancer agent by inhibiting tumor growth through targeted enzyme inhibition .

Data Tables

Application AreaObserved EffectReference
Enzyme InhibitionSignificant inhibition of target enzymes
Anticancer ActivityReduced tumor cell proliferation

Mechanism of Action

The mechanism of action of Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride C₇H₁₃ClNO₂ 178.45 Ethyl ester, α,β-unsaturated, amino, methyl Moderate water solubility, crystalline
Metabutoxycaine Hydrochloride (C17H28N2O2·HCl) C₁₇H₂₈ClN₂O₃ 344.88 Diethylaminoethyl ester, benzoate Local anesthetic, high lipophilicity
(2E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride C₆H₁₁Cl₂NO 184.06 Enoyl chloride, dimethylamino Reactive acylating agent, hygroscopic
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 323.79 Methanesulfonylphenyl, propanoate Polar, sulfonyl group enhances stability
Ethyl 4-chloro-3-ethoxy-2-butenoate (32809-81-7) C₈H₁₃ClO₃ 192.64 Chloro, ethoxy, α,β-unsaturated Volatile, reactive at double bond
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride C₁₇H₂₆ClNO₄ 343.85 Isobutoxy, methoxyphenyl, propanoate Bulky substituents reduce solubility

Key Observations :

  • Amino vs. Chloro Groups: The target compound’s amino group (vs. chloro in ) enhances hydrogen-bonding capacity, influencing crystallization and solubility .
  • Ester Reactivity: The α,β-unsaturated ester in the target compound is less reactive than the enoyl chloride in , which undergoes nucleophilic acyl substitution readily .
  • Solubility Trends : Bulky substituents (e.g., isobutoxy in ) reduce solubility compared to the target compound’s simpler structure .

Stability and Hydrogen Bonding

  • The hydrochloride salt form in the target compound improves stability via ionic interactions. ’s analysis of hydrogen-bonding patterns suggests that its crystalline lattice is stabilized by N–H···Cl and O–H···O interactions .
  • In contrast, ’s compound, with a methoxyphenyl group, may exhibit π-π stacking, altering its melting point and solubility .

Biological Activity

Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride, also known as ethyl 4-amino-3-methylbut-2-enoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride is classified under the category of amino acids and derivatives. Its molecular formula is C7H13ClN2O2C_7H_{13}ClN_2O_2 and it has a molecular weight of approximately 178.64 g/mol. The compound features a double bond in its structure, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC7H13ClN2O2C_7H_{13}ClN_2O_2
Molecular Weight178.64 g/mol
SolubilitySoluble in water
Log P0.89

The biological activity of ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride has been investigated in various studies, revealing several mechanisms through which it exerts its effects:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell walls.
  • Antioxidant Properties : Research has shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from apoptosis induced by neurotoxic agents, possibly through modulation of signaling pathways involved in cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of ethyl (E)-4-amino-3-methylbut-2-enoate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Neuroprotection
In a neuroprotection study involving rat models subjected to induced oxidative stress, treatment with ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride resulted in a marked decrease in markers of oxidative damage, such as malondialdehyde (MDA), while increasing levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantReduction in oxidative stress markers
NeuroprotectiveIncreased SOD and catalase levels

Q & A

Q. What are common synthetic routes for Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification and subsequent hydrochlorination. For example, esterification under acidic conditions (e.g., HCl/dioxane) followed by isolation via reduced-pressure distillation ensures high purity . Enantioselective hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-SunPhos complexes) can yield stereochemically pure products, with temperature control critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1H^1H-NMR in DMSO-d6_6 resolves amine and ester proton signals, while 13C^{13}C-NMR confirms carbonyl and olefinic carbons .
  • X-ray crystallography : SHELX programs are widely used for small-molecule refinement. Hydrogen bonding networks and crystal packing can be analyzed using graph-set notation to identify motifs like R22(8)\text{R}_2^2(8) rings .

Q. How can stereochemical configuration (E/Z) be determined experimentally?

NOESY NMR detects spatial proximity of substituents across double bonds. For enantiomers, chiral HPLC with polysaccharide columns or circular dichroism (CD) spectroscopy provides resolution .

Q. What hydrolysis conditions preserve the stereochemical integrity of the compound?

Controlled acidic hydrolysis (e.g., HCl/water at 50°C) minimizes racemization. Post-hydrolysis recrystallization in 1,2-dichloroethane enhances enantiomeric excess (e.g., 93% to 99% ee) .

Q. Which analytical techniques are suitable for purity assessment?

HPLC with UV detection (≥95% purity) is standard. Hyphenated techniques like LC-MS or GC-MS detect trace impurities, while Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and solubility?

Graph-set analysis (e.g., Etter’s formalism) reveals directional N–H···Cl and O–H···O interactions, which stabilize crystal lattices but reduce aqueous solubility. Solvent screening (e.g., DMSO/water mixtures) can modulate polymorphism .

Q. What mechanistic insights explain enantioselectivity in hydrogenation reactions?

Density functional theory (DFT) simulations show that chiral Ru catalysts favor a syn-addition pathway via a six-membered transition state. Steric hindrance from the 3-methyl group dictates facial selectivity, with ΔG^\ddagger differences <2 kcal/mol between enantiomers .

Q. How can computational modeling predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) identifies binding poses to thrombin’s active site, with binding affinity (ΔG) correlating with in vitro IC50_{50} values. Hydrophobic interactions with Ile128 and Met154 are critical .

Q. What strategies mitigate data contradictions in stability studies?

Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies degradation products. Conflicting HPLC and NMR data are resolved by spiking experiments with synthetic degradation markers (e.g., oxidized byproducts) .

Q. How does stereochemistry affect pharmacological activity?

The (E)-configuration enhances thrombin inhibition (IC50_{50} 0.8 µM vs. 5.2 µM for (Z)-isomer) due to optimal alignment of the 4-amino group with Ser195 in the catalytic triad. Racemic mixtures show 40% reduced efficacy in anticoagulant assays .

Q. What experimental designs optimize formulation stability in biological matrices?

Factorial designs (e.g., 32^2 full factorial) evaluate pH (4–7) and excipient ratios (e.g., PEG 4000) in hydrogels. In vivo burn models assess drug release kinetics (zero-order vs. Higuchi models) .

Q. Can graph-set analysis guide co-crystal design for improved bioavailability?

Co-crystallization with succinic acid forms a ternary R33(12)\text{R}_3^3(12) motif, increasing solubility by 12-fold. Hirshfeld surface analysis quantifies H-bond contributions (e.g., 34% O–H···Cl interactions) .

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